Carboxylic Acid Handle Enables Direct Derivatization
The target compound bears a free carboxylic acid at the quinazoline 3-position, enabling direct amide coupling with amines or esterification with alcohols without requiring a hydrolysis deprotection step. In contrast, RLX (7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one) has no substituent at this position, and CI-1002 (1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline) bears only chloro substituents, neither of which provides a conjugation-competent handle [1][2]. The methyl ester analog (CAS 885458-92-4) requires saponification before amide formation, adding a synthetic step with attendant yield loss .
| Evidence Dimension | Functional group enabling downstream derivatization |
|---|---|
| Target Compound Data | Free carboxylic acid (-COOH) at 3-position |
| Comparator Or Baseline | RLX: no 3-substituent; CI-1002: 1,3-dichloro; Methyl ester (CAS 885458-92-4): -COOCH₃ at 3-position |
| Quantified Difference | Target compound eliminates 1 synthetic step (ester hydrolysis) vs. methyl ester; enables amide library synthesis inaccessible to RLX and CI-1002 without core modification |
| Conditions | Synthetic chemistry context; amide coupling and esterification standard protocols |
Why This Matters
For medicinal chemistry teams building focused libraries, the free acid eliminates a protecting group manipulation step, reducing synthesis time and improving overall yield in analog generation.
- [1] Jaén JC, Gregor VE, Lee C, Davis R, Emmerling M. Acetylcholinesterase inhibition by fused dihydroquinazoline compounds. Bioorg Med Chem Lett. 1996;6(6):737-742. View Source
- [2] Emmerling MR, Lipinski WJ, et al. In Vitro and In Vivo Effects of a Dual Inhibitor of Acetylcholinesterase and Muscarinic Receptors, CI-1002. In: Alzheimer Disease. 1994. doi:10.1007/978-1-4615-8149-9_21. View Source
